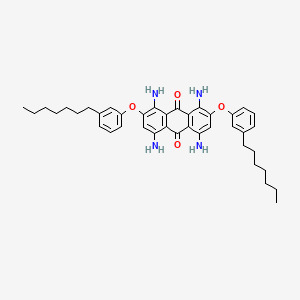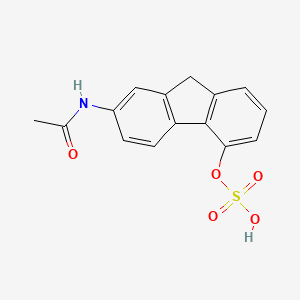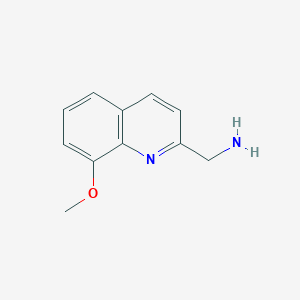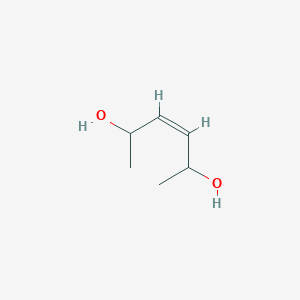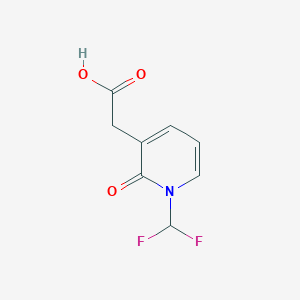
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a compound of significant interest in the field of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of difluoromethylation reagents and protocols that achieve X–H insertion with novel non-ozone depleting difluorocarbene reagents . These methods streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group in the compound enhances its ability to act as a hydrogen-bond donor, which can influence its interactions with biological molecules . These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A reagent used for trifluoromethylation of alkyl halides.
Uniqueness
This group enhances the compound’s ability to act as a hydrogen-bond donor, making it more effective in certain chemical and biological interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2-[1-(difluoromethyl)-2-oxopyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-3-1-2-5(7(11)14)4-6(12)13/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
WNXIBYZHUWWEDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=C1)CC(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



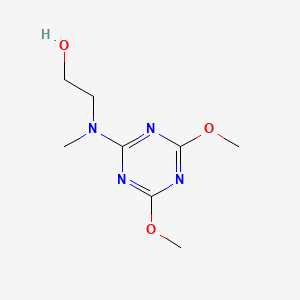
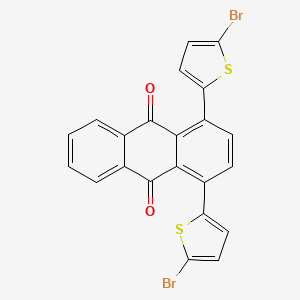



![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
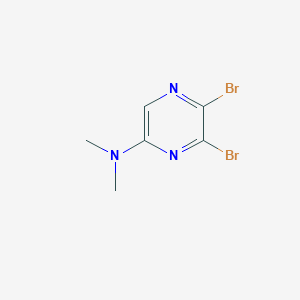
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
